Cas no 2690-08-6 (Dioctyl sulfide)
Dioctyl sulfide structure
Dioctyl sulfide Properties
Names and Identifiers
-
- Di-n-octyl sulfide
- octyl sulfide
- Di-n-octyl sulphide
- n-Octyl sulphide
- n-Octyl Sulfide
- Di-n-octylsulfideneat
- 9-Thiaheptadecane
- Dioctyl sulfide
- Dioctyl thioether
- DIOCTYLSULFANE
- Octane,1,1'-thiobis
- di-n-Octyl thioether
- 1,1'-thiobis-octan
- Octane, 1,1'-thiobis-
- Di-n-octylsulfide
- 1-(Octylsulfanyl)octane
- 1-octylsulfanyloctane
- KWB0X6Z9EG
- octylthiooctane
- LOXRGHGHQYWXJK-UHFFFAOYSA-N
- 1 inverted exclamation mark -thiobis-octan
- Dioctyl sulphide
- 1-(octylthio)octane
- Octane,1'-thiobis-
- Bis(1-octyl) sulfide
- Octyl sulfide (8CI)
- Dioctyl sulfide, 96%
- 1-(1-Octylthio)octane
- LOXRGHGHQYWXJK-UHFFFAOYSA-
- D91800
- DTXSID1062594
- InChI=1/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
- CHEMBL2398216
- CS-0316278
- SCHEMBL23901
- NS00028222
- AS-57046
- Q27282471
- EINECS 220-259-5
- AKOS015897571
- A818668
- MFCD00009566
- BDBM50436156
- NSC 65459
- O0108
- FT-0625207
- 2690-08-6
- 1invertedexclamationmark-thiobis-octan
- UNII-KWB0X6Z9EG
- NCIOpen2_003245
- NSC-65459
- AI3-12172
- (n-C8H17)2S
- NSC65459
- DB-047046
- +Expand
-
- MFCD00009566
- LOXRGHGHQYWXJK-UHFFFAOYSA-N
- 1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
- S(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- 1701624
Computed Properties
- 258.23800
- 0
- 1
- 14
- 258.238
- 17
- 109
- 0
- 0
- 0
- 0
- 0
- 1
- 7.7
- 0
- 25.3
Experimental Properties
- 6.44060
- 25.30000
- n20/D 1.462(lit.)
- Solubility in water, 0.004678 mg/L @ 25°C (est)
- 309°C(lit.)
- -1°C
- Fahrenheit: 230 ° f
Celsius: 110 ° c - Not available
- Not available
- 0.842 g/mL at 25 °C(lit.)
Dioctyl sulfide Security Information
Dioctyl sulfide Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Dioctyl sulfide Price
Dioctyl sulfide Suppliers
Hubei Wande Chemical Co.,Ltd.
Audited Supplier
(CAS:2690-08-6)
CHEN DAN DAN
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HU BEI SHI SHUN Biotechnology Co., Ltd.
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(CAS:2690-08-6)
ZHENG YU HAN
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:2690-08-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:2690-08-6)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:2690-08-6)
TANG SI LEI
15026964105
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Dioctyl sulfide Related Literature
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1. 578. The reaction of sulphur and sulphur compounds with olefinic substances. Part VIII. The reaction of sulphur with monoolefinsL. Bateman,R. W. Glazebrook,C. G. Moore,M. Porter,G. W. Ross,R. W. Saville J. Chem. Soc. 1958 2838
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2. Nickel-induced conversion of carbon–sulphur into carbon–carbon bonds. One-step transformations of enol sulphides into olefins and benzenethiol derivatives into alkylarenes and biarylsErnest Wenkert,Tamis W. Ferreira,Enrique L. Michelotti J. Chem. Soc. Chem. Commun. 1979 637
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3. Polysiloxane-supported fullerene derivative as a new heterogeneous sensitiser for the selective photooxidation of sulfides to sulfoxides by 1O2Daniel Latassa,Olivier Enger,Carlo Thilgen,Tilo Habicher,Heribert Offermanns,Fran?ois Diederich J. Mater. Chem. 2002 12 1993
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4. 461. The reactions of alkylthiotrimethylsilanes, hexamethyldisilthiane, and hexamethylcyclotrisilthiane with some organic halidesE. W. Abel,D. A. Armitage,R. P. Bush J. Chem. Soc. 1964 2455
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5. CCCCXII.—Influence of poles and polar linkings on the course pursued by elimination reactions. Part III. A decomposition of dialkylsulphonesGeoffrey William Fenton,Christopher Kelk Ingold J. Chem. Soc. 1928 3127
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Yuko Kida,Caleb A. Class,Anthony J. Concepcion,Michael T. Timko,William H. Green Phys. Chem. Chem. Phys. 2014 16 9220
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Dongliang Liu,Tiju Thomas,Hong Gong,Fei Li,Qiang Li,Lijuan Song,Tamil Azhagan,Heng Jiang,Minghui Yang Org. Biomol. Chem. 2019 17 9367
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Viet Tu Nguyen,Sofía Ria?o,Koen Binnemans Green Chem. 2020 22 8375
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Muniyappan Rajiv Gandhi,Manabu Yamada,Yoshihiko Kondo,Atsushi Shibayama,Fumio Hamada RSC Adv. 2016 6 1243
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10. 202. The constitution of complex metallic salts. Part IV. The constitution of certain bridged dipalladium derivatives. A novel type of tautomerismFrederick G. Mann,Donald Purdie J. Chem. Soc. 1936 873
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